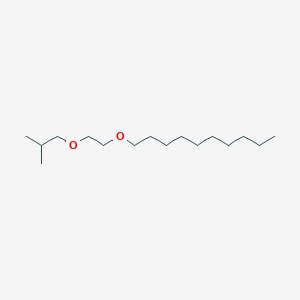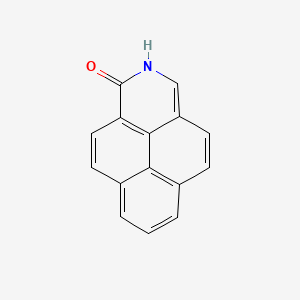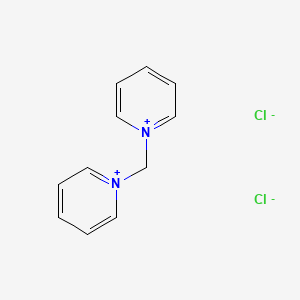
copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide is a complex organic compound that features a copper ion coordinated with a pyrazole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide typically involves the reaction of a pyrazole derivative with a copper salt under specific conditions. One common method involves the use of copper(II) acetate and the pyrazole derivative in a solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.
Substitution: The pyrazole ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of copper-ligand complexes .
Applications De Recherche Scientifique
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide can be compared with other copper-pyrazole complexes:
Polyoxometalate-Supported Copper(I)−Pyrazole Complex: This complex has unusual stability and is used in organic transformations.
Copper(II) Complexes with Tripodal Bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine Moiety: These complexes have shown potent anticancer activity.
Copper(I) and Copper(II) Complexes with N,O-Donor Ligands Based on Pyrazole Moieties: These complexes are used in various catalytic applications.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a versatile compound in scientific research and industrial applications.
Propriétés
| 102400-38-4 | |
Formule moléculaire |
C14H8CuN10 |
Poids moléculaire |
379.83 g/mol |
Nom IUPAC |
copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide |
InChI |
InChI=1S/2C7H4N5.Cu/c2*8-4-6(5-9)7(10)12-3-1-2-11-12;/h2*1-3,10H;/q2*-1;+2 |
Clé InChI |
KTCPLSFJUKZWEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C(=N)C(=C=[N-])C#N.C1=CN(N=C1)C(=N)C(=C=[N-])C#N.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



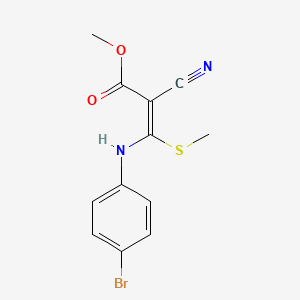
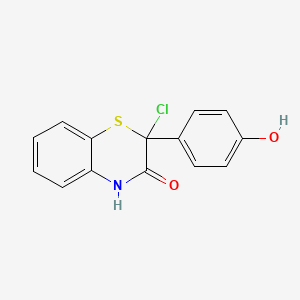

![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)
